An In-depth Technical Guide to 6-Fluoro-1H-indole-2-boronic acid pinacol ester
An In-depth Technical Guide to 6-Fluoro-1H-indole-2-boronic acid pinacol ester
CAS Number: 1256358-98-1
This technical guide provides a comprehensive overview of 6-Fluoro-1H-indole-2-boronic acid pinacol ester, a key building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and significant applications, with a focus on its role in the development of novel therapeutics.
Chemical Properties and Data
6-Fluoro-1H-indole-2-boronic acid pinacol ester is a heterocyclic organic compound containing a fluorine-substituted indole ring functionalized with a boronic acid pinacol ester at the 2-position.[1] The pinacol ester group enhances the stability and handling of the otherwise labile boronic acid, making it a versatile reagent in organic synthesis.[2]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1256358-98-1 | [1] |
| Molecular Formula | C₁₄H₁₇BFNO₂ | [1] |
| Molecular Weight | 261.10 g/mol | [3][4] |
| Purity | Typically ≥96% | |
| Appearance | Off-white to white solid | Inferred from similar compounds |
| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and THF | Inferred from similar compounds |
| Melting Point | Not explicitly available. Expected to be a solid at room temperature. | |
| Boiling Point | Not available. Likely decomposes at high temperatures. |
Synthesis and Handling
General Synthesis Approach
Another elegant approach is the Pd-catalyzed heteroannulation of a substituted 2-iodoaniline with an appropriate alkyne bearing the boronic ester moiety. This method offers high regioselectivity and is tolerant of various functional groups.[5]
Experimental Protocol: Representative Synthesis of a 2-Indole Boronic Ester via Palladium-Catalyzed Borylation
This protocol describes a general method for the synthesis of an indole-2-boronic acid pinacol ester from a 2-haloindole precursor. This method would require optimization for the specific synthesis of 6-Fluoro-1H-indole-2-boronic acid pinacol ester.
Materials:
-
6-Fluoro-2-bromo-1H-indole (or other suitable precursor)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 6-Fluoro-2-bromo-1H-indole (1.0 eq), Bis(pinacolato)diboron (1.1 eq), and Potassium Acetate (1.5 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq) to the flask.
-
Add anhydrous 1,4-dioxane to the mixture.
-
The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is filtered through a pad of celite and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-Fluoro-1H-indole-2-boronic acid pinacol ester.
Handling and Storage
6-Fluoro-1H-indole-2-boronic acid pinacol ester should be handled in a well-ventilated area, preferably in a fume hood.[6] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[6] The compound is expected to be stable under normal storage conditions.[7][8] It should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[7][8]
Applications in Drug Discovery and Development
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 6-Fluoro-1H-indole-2-boronic acid pinacol ester is as a key building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in medicinally active compounds. The indole scaffold, particularly when fluorinated, is a privileged structure in medicinal chemistry, and the boronic ester functionality at the 2-position allows for the introduction of diverse substituents.
Synthesis of Kinase Inhibitors
A significant area of application for this compound is in the synthesis of kinase inhibitors.[9][10] Kinases are a class of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[10] The 6-fluoroindole moiety can be incorporated into molecules designed to target the ATP-binding site of specific kinases. The fluorine atom can modulate the electronic properties and binding affinity of the inhibitor.[10]
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of 6-Fluoro-1H-indole-2-boronic acid pinacol ester with an aryl halide, a common step in the synthesis of kinase inhibitors.
Materials:
-
6-Fluoro-1H-indole-2-boronic acid pinacol ester (1.0 eq)
-
Aryl or Heteroaryl Halide (e.g., 4-bromopyridine) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Toluene and Water (4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve the Aryl Halide and 6-Fluoro-1H-indole-2-boronic acid pinacol ester in the toluene/water mixture.
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add Sodium Carbonate and Tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.
-
Heat the mixture to reflux (around 100-110 °C) and stir under an inert atmosphere for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Workflow and Pathway Visualization
The following diagrams illustrate the general synthetic workflow for utilizing 6-Fluoro-1H-indole-2-boronic acid pinacol ester in the synthesis of kinase inhibitors and a simplified representation of a kinase signaling pathway that such inhibitors might target.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Caption: Simplified kinase signaling pathway and its inhibition.
References
- 1. 6-Fluoro-1H-indole-2-boronic acid pinacol ester | 1256358-98-1 [sigmaaldrich.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 6-Fluoro-1H-indole-2-boronic acid, pinacol ester [cymitquimica.com]
- 5. Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.pt [fishersci.pt]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
